

An In-depth Technical Guide to IR-1048 for Photoacoustic Imaging Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IR-1048

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Abstract

This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine dye **IR-1048** and its applications in photoacoustic (PA) imaging. **IR-1048**, with its strong absorbance in the second near-infrared window (NIR-II), offers significant advantages for deep-tissue imaging. This document details the core properties of **IR-1048**, its activatable form for targeted imaging of the tumor microenvironment, and its integration into nanoplatforms for theranostic applications. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are provided to facilitate the adoption and advancement of this promising contrast agent in preclinical and translational research.

Introduction to IR-1048

IR-1048 is a cyanine dye that exhibits strong absorption in the NIR-II region (1000-1700 nm)[1]. This spectral window is highly advantageous for in vivo imaging due to reduced light scattering and absorption by endogenous chromophores like hemoglobin and water, enabling deeper tissue penetration and higher spatial resolution[2][3]. While **IR-1048** itself can be used for photoacoustic imaging, its utility is significantly enhanced through chemical modification to create activatable probes that respond to specific biological cues, such as tumor hypoxia[4][5].

Physicochemical and Optical Properties

A summary of the key properties of **IR-1048** and its derivatives is presented below.

Property	IR-1048	IR-1048-MZ (Inactive)	IR-1048-MZ (Active)	Reference
Molar Mass	739.91 g/mol	-	-	
Maximum Absorption (λ_{max})	1048 nm (in ethanol)	Weak (900-1060 nm)	~980 nm	[4]
Maximum Emission (λ_{em})	~1048 nm	~1046 nm	~1046 nm	[4]
Fluorescence Quantum Yield (Φ_F)	0.001 (in ethanol)	1.88×10^{-5}	0.006	[6]
Photoacoustic Signal	Moderate	Low	High (7.7-fold increase)	[5]
Photothermal Effect	Present	Low	High	[4][5]

Hypoxia-Activated Photoacoustic Imaging with IR-1048-MZ

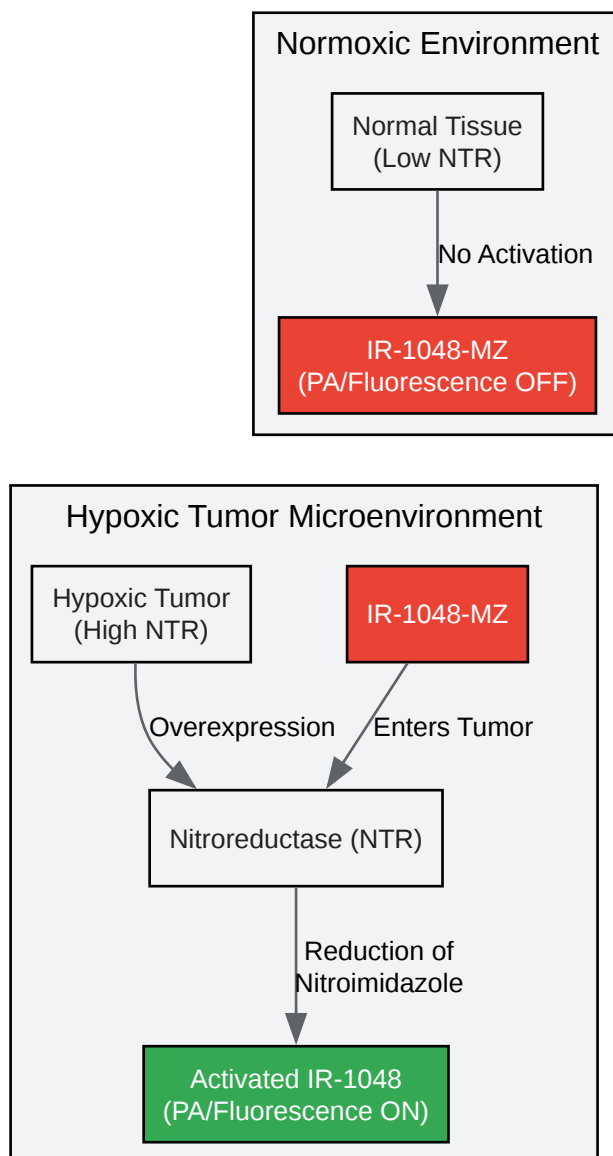
A significant advancement in the application of **IR-1048** is its modification into a hypoxia-sensitive probe, **IR-1048-MZ**. This is achieved by coupling **IR-1048** with a nitroimidazole group[4]. In normoxic tissues, the probe exhibits quenched fluorescence and a weak photoacoustic signal. However, in the hypoxic microenvironment of solid tumors, the enzyme nitroreductase (NTR) is overexpressed. NTR catalyzes the reduction of the nitroimidazole moiety on **IR-1048-MZ**, leading to the restoration of strong NIR absorption and fluorescence, and a significant enhancement of the photoacoustic signal[4][5].

Mechanism of Activation

The activation of **IR-1048-MZ** by nitroreductase in a hypoxic environment is a key mechanism for achieving high-contrast tumor imaging. The process relieves the intramolecular

fluorescence quenching and activates the photothermal effect[4][5].

Mechanism of IR-1048-MZ Activation



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Caption: Activation of **IR-1048-MZ** in the hypoxic tumor microenvironment.

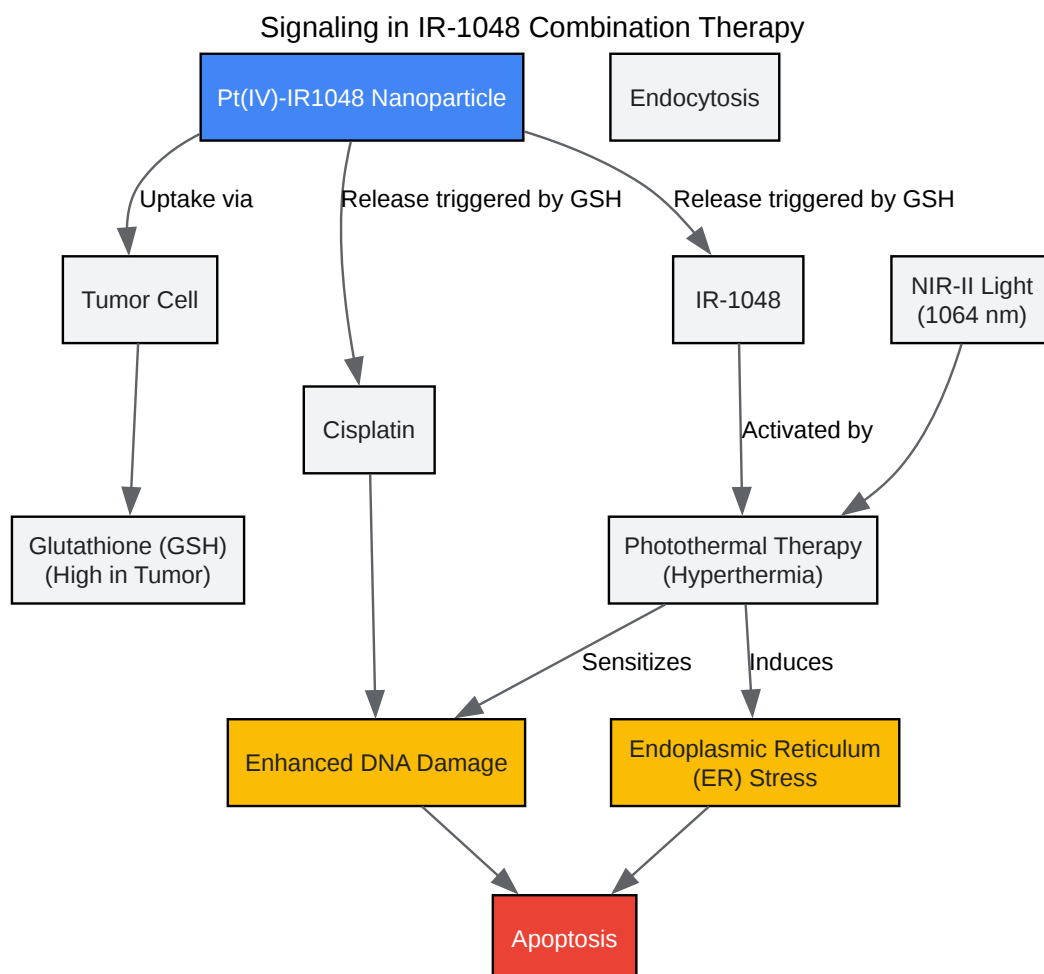
Theranostic Applications: Combining Imaging and Therapy

IR-1048 and its derivatives are not only effective contrast agents but also potent photothermal agents[4]. Upon irradiation with a NIR laser, they efficiently convert light energy into heat, leading to hyperthermia-induced cancer cell death. This dual functionality enables photoacoustic imaging-guided photothermal therapy (PTT).

Furthermore, **IR-1048** has been incorporated into nanoparticle systems for combined chemotherapy and photothermal therapy. For instance, a reduction-sensitive polymer encapsulating a Pt(IV) prodrug and **IR-1048** has been developed. These nanoparticles release the chemotherapeutic agent and **IR-1048** within the reductive tumor microenvironment. Subsequent NIR light irradiation triggers the photothermal effect of **IR-1048**, which enhances the efficacy of the chemotherapy by inducing DNA damage and endoplasmic reticulum (ER) stress[7][8].

Signaling Pathways in Combination Therapy

The synergistic effect of **IR-1048**-mediated PTT and chemotherapy involves the induction of cellular stress pathways, leading to apoptosis.



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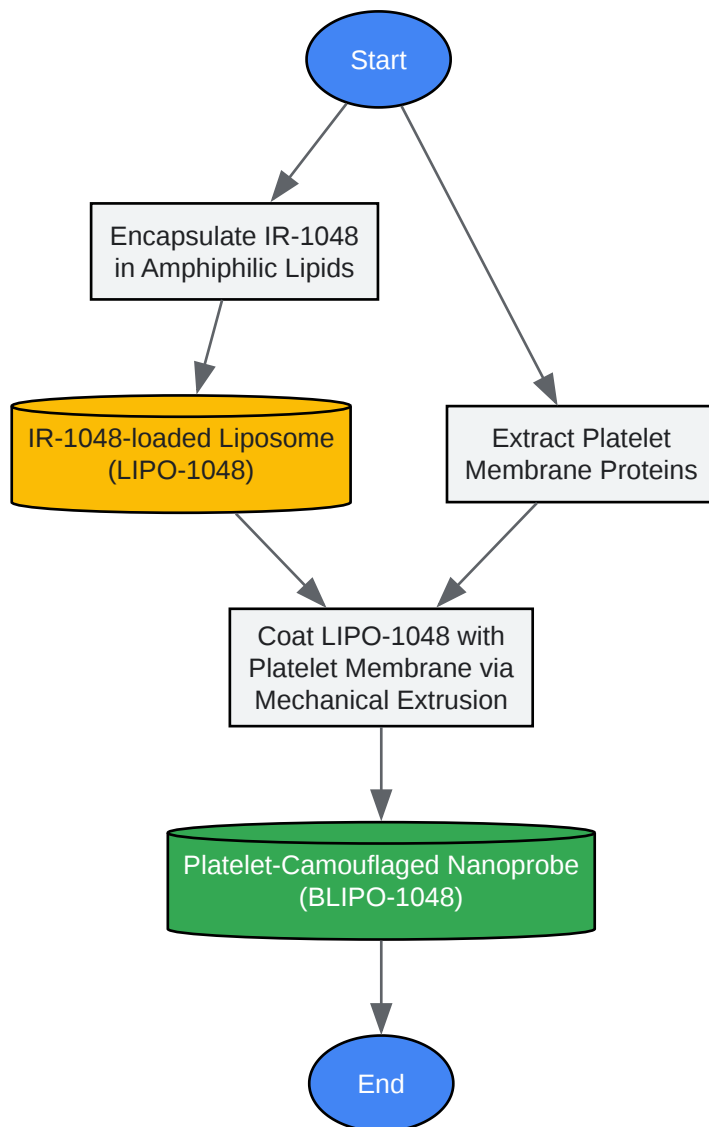
Caption: Synergistic therapeutic pathways of Pt(IV)-IR1048 nanoparticles.

Experimental Protocols

Nanoparticle Formulation (BLIPO-1048)

This protocol describes the preparation of a platelet-camouflaged liposomal nanoparticle encapsulating **IR-1048** (BLIPO-1048) for active tumor targeting[9].

BLIPO-1048 Nanoparticle Formulation Workflow



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Caption: Workflow for the synthesis of BLIPO-1048 nanoparticles.

Methodology:

- **IR-1048** Encapsulation: A commercially available NIR-II absorbing small molecule dye, **IR-1048**, is encapsulated by amphiphilic lipid molecules to form **IR-1048**-loaded liposomes

(LIPO-1048)[9].

- Platelet Membrane Extraction: Membrane proteins from platelets are extracted[9].
- Coating: The extracted platelet membrane proteins are coated onto the surface of LIPO-1048 using mechanical extrusion treatments to yield the final platelet-camouflaged nanoprobe, BLIPO-1048[9].

In Vitro Hypoxia Activation Assay

This protocol details the steps to verify the hypoxia-activated photoacoustic and fluorescent properties of **IR-1048-MZ**.

Materials:

- **IR-1048-MZ** probe
- Nitroreductase (NTR) from *E. coli*
- NADH
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO (as a co-solvent)
- Spectrofluorometer
- Photoacoustic imaging system

Procedure:

- Prepare a stock solution of **IR-1048-MZ** in DMSO.
- Prepare working solutions of **IR-1048-MZ** (e.g., 5 µg/mL) in PBS with 1% DMSO[10].
- To induce hypoxic conditions, incubate the solutions in a hypoxic chamber or by purging with nitrogen gas.

- Add varying concentrations of NTR (e.g., 0-10 $\mu\text{g/mL}$) and a coenzyme such as NADH (e.g., 500 μM) to the **IR-1048-MZ** solutions[10].
- Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes)[5].
- Measure the fluorescence emission spectra (e.g., $\lambda_{\text{ex}} = 980 \text{ nm}$, $\lambda_{\text{em}} = 1010\text{--}1200 \text{ nm}$)[10].
- Measure the photoacoustic signal intensity at the desired wavelength (e.g., 880 nm)[10].
- A control experiment should be performed under normoxic conditions.

In Vivo Photoacoustic Imaging

This protocol outlines the general procedure for in vivo photoacoustic imaging of tumors using a hypoxia-activated **IR-1048** probe.

Materials:

- Tumor-bearing mouse model (e.g., A549 tumor-bearing nude mice)
- **IR-1048-MZ** solution (e.g., 40 $\mu\text{g/mL}$ in saline)[5]
- Preclinical photoacoustic imaging system

Procedure:

- Anesthetize the tumor-bearing mouse.
- Acquire baseline photoacoustic images of the tumor region before probe injection.
- Intravenously inject the **IR-1048-MZ** solution (e.g., 200 μL) into the mouse[4].
- Acquire photoacoustic images of the tumor at different time points post-injection (e.g., 0, 5, 10, 14, 20, 24, and 48 hours) to monitor the accumulation and activation of the probe[4].
- The impulse excitation wavelength should be optimized for the activated probe (e.g., 880 nm)[4].
- Quantify the photoacoustic signal intensity in the tumor region over time.

Conclusion

IR-1048 is a versatile NIR-II dye with significant potential for advancing photoacoustic imaging. Its modifiability into activatable probes, such as the hypoxia-sensitive **IR-1048-MZ**, allows for highly specific and high-contrast imaging of the tumor microenvironment. Furthermore, its inherent photothermal properties make it an excellent candidate for theranostic applications, enabling image-guided therapy. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to leverage the unique capabilities of **IR-1048** in their studies. Further research into novel formulations and applications of **IR-1048** will undoubtedly continue to expand its role in the future of molecular imaging and personalized medicine.

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- To cite this document: BenchChem. [An In-depth Technical Guide to IR-1048 for Photoacoustic Imaging Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1146480#ir-1048-for-photoacoustic-imaging-applications>]

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